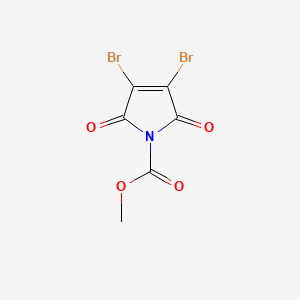
N-(prop-2-en-1-yl)cyclopropanamine hydrochloride
Overview
Description
N-(prop-2-en-1-yl)cyclopropanamine hydrochloride (NPCAH) is a cyclopropyl derivative of amine hydrochloride that has been studied and used in a variety of scientific research applications. NPCAH has a molecular weight of 154.6 g/mol, a melting point of 81-82°C, and a solubility of 0.1 g/L in water. NPCAH is a colorless, odorless, and slightly hygroscopic solid. It is a versatile compound that has been used in a variety of research applications, including medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Heterocyclization Applications
- Synthesis of Thiazolidine Derivatives : N-(prop-2-en-1-yl)cyclopropanamine hydrochloride is involved in the cyclization of N-hetaryl-N′-(prop-2-en-1-yl)thioureas by the action of sulfuryl chloride, leading to the formation of 2-hetarylimino-5-chloromethylthiazolidine hydrochlorides. These compounds can be converted into free bases using aqueous sodium sulfite (Zborovskii et al., 2007).
Chemical Properties and Comparisons
- Association with N-Propylamine : Cyclopropylamine, which is structurally related to N-(prop-2-en-1-yl)cyclopropanamine hydrochloride, has been compared with n-propylamine, demonstrating differences in ring strain, acidity, and hydrogen bond strength (Wolff et al., 1988).
Catalytic Applications
- Mannich Reactions : Cyclopropenimine, a catalyst, has shown high reactivity in Mannich reactions involving glycine imines and N-Boc-aldimines, highlighting the potential application of related cyclopropylamine compounds in catalytic processes (Bandar & Lambert, 2013).
Pharmacological Research
LSD1 Inhibitors : Functionalized cyclopropanamine compounds, which include derivatives of N-(prop-2-en-1-yl)cyclopropanamine, have been studied as inhibitors of lysine-specific demethylase 1 (LSD1), with potential therapeutic applications in schizophrenia, Rett’s syndrome, and other conditions (Blass, 2016).
Anti-Amnesic Effects : A study investigating JO 1784, a compound structurally related to N-(prop-2-en-1-yl)cyclopropanamine hydrochloride, revealed potential anti-amnesic effects, contributing to research in cognitive impairment treatments (Earley et al., 1991).
Synthesis Techniques
Trans-2-Substituted Cyclopropylamines : Research has demonstrated the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, highlighting the diverse synthetic pathways available for derivatives of N-(prop-2-en-1-yl)cyclopropanamine (West et al., 2019).
Angiotensin II Receptor Antagonists : 4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, structurally related to N-(prop-2-en-1-yl)cyclopropanamine, have been synthesized and studied for their potential as antihypertensive drugs (Drapak et al., 2019).
Analytical Applications
- Ion Chromatography Method : A study developed an ion chromatography method for determining cyclopropylamine, highlighting analytical techniques applicable to related compounds like N-(prop-2-en-1-yl)cyclopropanamine (Kothapalli et al., 2011).
properties
IUPAC Name |
N-prop-2-enylcyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-5-7-6-3-4-6;/h2,6-7H,1,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIWTYRVRLUMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)

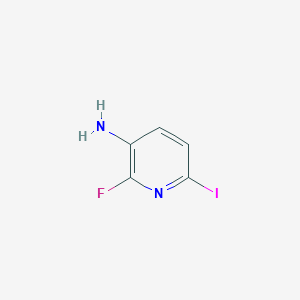
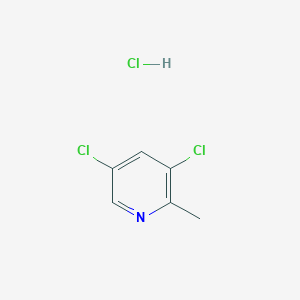
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)
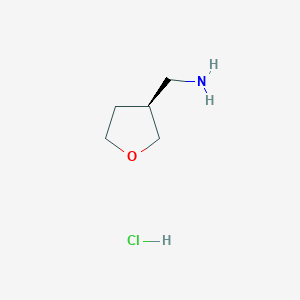
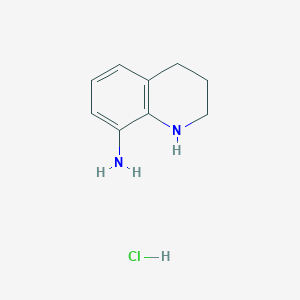
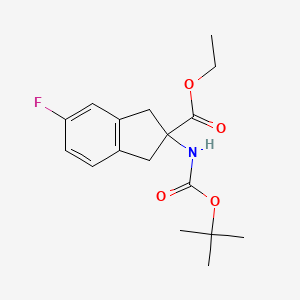
![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)
